molecular formula C18H27NO7 B14861706 (15alpha,20R)-12,15,20-Trihydroxy-15,20-dihydrosenecionan-11,16-dione

(15alpha,20R)-12,15,20-Trihydroxy-15,20-dihydrosenecionan-11,16-dione

Cat. No.: B14861706
M. Wt: 369.4 g/mol
InChI Key: FMWJEBGSMAOQNN-YLFNNMARSA-N
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Description

Jacoline is a pyrrolizine alkaloid with the molecular formula C18H27NO7 . It is a naturally occurring compound found in various species of the genus Jacobaea Jacoline is known for its complex structure, which includes multiple hydroxyl groups and a pyrrolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Jacoline typically involves the formal addition of hydrogen peroxide across the ethylidene double bond of senecionine . This reaction is carried out under controlled conditions to ensure the selective formation of Jacoline. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of Jacoline may involve the extraction of the compound from natural sources, such as plants of the genus Jacobaea. The extraction process includes steps like maceration, filtration, and purification to isolate Jacoline in its pure form. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Jacoline undergoes various chemical reactions, including:

    Oxidation: Jacoline can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert Jacoline into its reduced forms.

    Substitution: Jacoline can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of Jacoline, such as its oxides, reduced forms, and substituted compounds. These derivatives often exhibit different chemical and biological properties compared to the parent compound.

Scientific Research Applications

Jacoline has a wide range of applications in scientific research:

    Chemistry: Jacoline is used as a model compound to study the reactivity of pyrrolizine alkaloids.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore Jacoline’s potential as a therapeutic agent for various diseases.

    Industry: Jacoline and its derivatives are used in the synthesis of complex organic molecules and as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Jacoline involves its interaction with specific molecular targets and pathways. Jacoline exerts its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that Jacoline’s hydroxyl groups play a crucial role in its biological activity.

Comparison with Similar Compounds

Jacoline is unique among pyrrolizine alkaloids due to its specific structural features and reactivity. Similar compounds include:

Jacoline’s uniqueness lies in its specific hydroxylation pattern and the presence of a pyrrolizine ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H27NO7

Molecular Weight

369.4 g/mol

IUPAC Name

(1R,4S,6R,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

InChI

InChI=1S/C18H27NO7/c1-10-8-18(24,11(2)20)16(22)26-13-5-7-19-6-4-12(14(13)19)9-25-15(21)17(10,3)23/h4,10-11,13-14,20,23-24H,5-9H2,1-3H3/t10-,11-,13-,14-,17-,18+/m1/s1

InChI Key

FMWJEBGSMAOQNN-YLFNNMARSA-N

Isomeric SMILES

C[C@@H]1C[C@@](C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]1(C)O)([C@@H](C)O)O

Canonical SMILES

CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)O)O

Origin of Product

United States

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